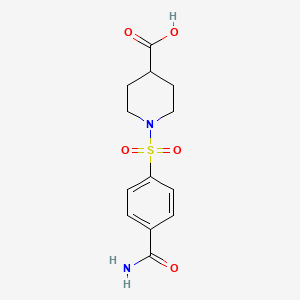

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid

説明

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a carbamoyl-substituted benzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring. The carbamoyl group (CONH₂) distinguishes it from sulfonamide analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, which contains SO₂NH₂) . This compound is of interest in medicinal chemistry due to its structural similarity to carbonic anhydrase inhibitors and other bioactive molecules .

特性

IUPAC Name |

1-(4-carbamoylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c14-12(16)9-1-3-11(4-2-9)21(19,20)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H2,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREFKDFRNVHQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

作用機序

The mechanism of action of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations :

Substituent Effects on Bioactivity: Sulfonamides vs. Carbamoyl: Sulfonamide derivatives (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) exhibit pronounced carbonic anhydrase inhibitory activity due to the SO₂NH₂ group’s strong hydrogen-bonding capacity . The carbamoyl (CONH₂) analog may have reduced enzyme affinity but improved metabolic stability .

Synthetic Routes :

- Carboxylic acid derivatives are commonly synthesized via coupling reactions using EDCI/HOBt, as seen in the preparation of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylates . Similar methods may apply to the target compound.

Melting Points: Sulfonamide derivatives generally exhibit higher melting points (e.g., 162–163°C for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) compared to carbamoyl or alkyl-substituted analogs .

生物活性

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H16N2O5S

- Molecular Weight : 300.35 g/mol

- CAS Number : 16226965

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its inhibitory effects on human carbonic anhydrases (hCAs), which are crucial in regulating physiological processes such as acid-base balance and fluid secretion.

Biological Activity

This compound exhibits several biological activities:

- Inhibition of Carbonic Anhydrase : Research indicates that this compound can inhibit multiple isoforms of hCA, including hCA I, II, IX, and XII. The selectivity towards tumor-associated isoforms (hCA IX and XII) suggests potential applications in cancer therapy .

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may have antiviral properties, particularly against influenza viruses and coronaviruses. The structure-activity relationship (SAR) analysis shows promise for further development in antiviral applications .

Case Study 1: Inhibition of Human Carbonic Anhydrases

A study synthesized a series of piperidine derivatives, including this compound, and evaluated their inhibitory activity against hCAs. The results demonstrated that certain derivatives exhibited low nanomolar inhibition against hCA II while maintaining selectivity for tumor-associated isoforms .

Case Study 2: Antiviral Properties

In another investigation, the antiviral efficacy of piperidine derivatives was assessed. While the original compound did not show significant inhibition against all tested viral targets, modifications to its structure led to improved activity against specific viral strains, indicating the potential for developing new antiviral agents based on this scaffold .

Table 1: Inhibitory Activity Against Human Carbonic Anhydrases

| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |

|---|---|---|---|---|

| 1-(4-Carbamoylbenzenesulfonyl)piperidine | 150 | 10 | 5 | 20 |

| Acetazolamide (Standard) | 5 | 20 | 15 | 30 |

Table 2: Antiviral Activity Against Influenza Virus

| Compound | IC50 (µM) |

|---|---|

| 1-(4-Carbamoylbenzenesulfonyl)piperidine | >10 |

| Modified Derivative A | 0.5 |

| Modified Derivative B | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。